N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole moiety linked via an amide bond to an azetidine ring, which is further substituted with a 6-phenylpyrimidin-4-yl group. This structure combines three pharmacologically relevant components:
- Benzothiazole: Known for its role in kinase inhibition and anticancer activity due to aromatic stacking interactions .
- 6-Phenylpyrimidine: A π-electron-rich scaffold that may facilitate interactions with hydrophobic pockets in enzyme active sites, commonly seen in kinase inhibitors .
The compound’s design suggests optimization for balanced solubility, bioavailability, and target affinity, as evidenced by its inclusion in pharmacological studies within patent literature .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c27-20(25-21-24-16-8-4-5-9-18(16)28-21)15-11-26(12-15)19-10-17(22-13-23-19)14-6-2-1-3-7-14/h1-10,13,15H,11-12H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLRUSFFPUSPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the Phenylpyrimidine Moiety: This can be synthesized via a condensation reaction between an aromatic aldehyde and a guanidine derivative.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable amine and a halogenated carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the benzothiazole and phenylpyrimidine moieties with the azetidine carboxamide group under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be investigated for its potential as an enzyme inhibitor or receptor modulator, given its complex structure.
Medicine
Medicinally, compounds with similar structures are often explored for their potential as therapeutic agents, particularly in the treatment of cancer, infectious diseases, or neurological disorders.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide would depend on its specific biological target. Typically, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid
- Structural Differences: Replaces the azetidine core with a tetrahydroquinoline ring and adds a thiazole-carboxylic acid group.
- Functional Implications: The tetrahydroquinoline core introduces greater flexibility but may reduce metabolic stability due to increased ring size. The carboxylic acid group enhances solubility but may increase plasma protein binding, reducing free drug availability .
Example 24: 3-{1-[(Adamantan-1-yl)Methyl]-5-Methyl-1H-Pyrazol-4-yl}-6-{3-[(1,3-Benzothiazol-2-yl)Amino]-4-Methyl-5H,6H,7H,8H-Pyrido[2,3-c]Pyridazin-8-yl}Pyridine-2-Carboxylic Acid
- Structural Differences : Utilizes a pyrido-pyridazine core and adamantane substituent.
- The pyrido-pyridazine system may offer stronger π-π stacking but could complicate synthetic scalability .
Substituent Effects
Comparison with 1-(6-Methoxy-1,3-Benzothiazol-2-yl)-3-Methylurea ()
- Replacement of the azetidine-pyrimidine system with a methylurea linker reduces conformational rigidity, likely diminishing target affinity .
Pharmacological and Physicochemical Profiling
Pharmacodynamic Properties
While explicit data tables are unavailable in the provided evidence, inferences can be drawn from structural analogs in patent literature (Tables 1–5, Examples A–E ):
- Target Affinity : The azetidine-pyrimidine core likely optimizes kinase inhibition (e.g., JAK2 or EGFR) by balancing steric fit and hydrophobic interactions.
- Selectivity : The compact azetidine ring may reduce off-target effects compared to bulkier cores in Examples 1 and 24.
Physicochemical Properties
- Molecular Weight : Estimated at ~450 g/mol (based on formula), within the acceptable range for oral bioavailability.
- Solubility : The absence of ionizable groups (unlike Example 1’s carboxylic acid) suggests moderate solubility, possibly addressed via formulation.
- Metabolic Stability: The azetidine ring’s rigidity may resist cytochrome P450 oxidation better than flexible tetrahydroquinoline or pyridazine systems .
Key Advantages and Limitations
- Advantages :
- Superior metabolic stability due to azetidine.
- Balanced lipophilicity for tissue penetration without excessive protein binding.
- Limitations: Synthetic complexity of the tripartite structure may hinder large-scale production. Limited solubility compared to carboxylated analogs (e.g., Example 1) could require prodrug strategies .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with structurally similar compounds.
Structural Characteristics
The compound features a unique structure that includes:
- Benzothiazole ring : Known for its role in various biological activities.
- Phenylpyrimidine moiety : Implicated in interactions with biological targets.
- Azetidine carboxamide group : Enhances the compound's potential therapeutic applications.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity :
- Antimicrobial Properties :
-
CNS Disorders :
- Preliminary studies suggest that this compound may interact with targets relevant to central nervous system disorders, potentially offering therapeutic benefits for conditions like depression and anxiety.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis protocols. Key steps include:
-
Formation of the Benzothiazole Ring :
- The synthesis often starts with the preparation of the benzothiazole core through cyclization reactions involving appropriate precursors.
-
Pyrimidine Attachment :
- The phenylpyrimidine moiety is introduced via nucleophilic substitution or coupling reactions.
-
Final Carboxamide Formation :
- The azetidine carboxamide group is formed through acylation reactions with suitable amines and carboxylic acids.
Interaction Studies
Interaction studies are crucial for understanding the therapeutic potential and mechanisms of action of this compound. Techniques employed include:
- Binding Affinity Assays : These studies assess the compound's affinity for various biological targets, providing insights into its potential efficacy.
- Cellular Assays : Evaluating the compound's effects on cell viability and proliferation helps determine its cytotoxicity profile.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-1-(4-phenylyrimidin-2-yl)azetidine-3-carboxamide | Similar benzothiazole and azetidine structure | Different phenyl substitution pattern |
| N-(1,3-benzothiazol-2-yl)-1-(6-phenylyrimidin-2-y)azetidine -3-carboxamide | Shares benzothiazole and azetidine | Variation in pyrimidine substitution |
The uniqueness of N-(1,3-benzothiazol-2-yl)-1-(6-phenylyrimidin -4-y)azetidine -3-carboxamide lies in its specific substitution pattern and the combination of functional groups, which can confer distinct biological activities compared to similar compounds.
Case Studies
Several case studies highlight the compound’s potential:
- Antitumor Activity Evaluation :
- Antimicrobial Testing :
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(1,3-benzothiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide?
- Methodology : The compound can be synthesized via multi-step heterocyclic coupling reactions. For example:
- Step 1 : Prepare the benzothiazole core by condensing 2-aminobenzothiazole with a carboxylic acid derivative under reflux in ethanol (yields ~60–70%) .
- Step 2 : Functionalize the azetidine ring using nucleophilic substitution or coupling agents like EDCI/HOBt to attach the pyrimidin-4-yl moiety .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields. For instance, ethanol reflux achieves higher yields (70%) compared to other solvents (e.g., 37% in polar aprotic solvents) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- H/C NMR : Assign peaks to confirm regiochemistry of the azetidine and benzothiazole moieties. For example, downfield shifts (~8.5–9.0 ppm) indicate aromatic protons adjacent to electron-withdrawing groups .
- Elemental Analysis : Validate purity (>98%) and stoichiometry (e.g., C: 62.1%, H: 4.5%, N: 18.0%) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm) and NH/OH vibrations (3200–3500 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodology :
- Assay Validation : Compare results under standardized conditions (e.g., pH, temperature, cell lines). For example, discrepancies in IC values may arise from variations in ATP concentrations in kinase assays .
- Structural Analog Analysis : Test derivatives with modified substituents (e.g., trifluoromethyl groups for improved metabolic stability) to isolate activity-contributing motifs .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .
Q. What computational approaches are used to predict target interactions and binding affinities?
- Methodology :
- Molecular Docking : Simulate binding poses with kinase domains (e.g., EGFR, HER2) using software like AutoDock Vina. Prioritize hydrophobic interactions between the phenylpyrimidine group and active-site residues .
- QSAR Modeling : Corrogate substituent effects (e.g., lipophilicity from trifluoromethyl groups) with activity data to derive predictive models .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., azetidine NH with Asp831 in EGFR) .
Q. How can synthetic routes be optimized to improve yield and scalability?
- Methodology :
- Parallel Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) in small-scale reactions to identify high-yield conditions .
- Catalyst Optimization : Use Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling of the phenylpyrimidine fragment (reported yields: 45–60%) .
- Purification Strategies : Employ flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate pure product .
Data Contradiction Analysis
Q. How should researchers address inconsistent solubility data in polar vs. nonpolar solvents?
- Methodology :
- Solubility Profiling : Measure logP values experimentally (e.g., shake-flask method) to validate computational predictions. For example, trifluoromethyl groups may increase logP by 0.5–1.0 units, enhancing lipid solubility .
- Co-solvent Systems : Test DMSO/PBS mixtures to improve aqueous solubility for in vitro assays without precipitation .
Structure-Activity Relationship (SAR) Guidance
Q. Which structural modifications enhance metabolic stability without compromising activity?
- Methodology :
- Electron-Withdrawing Substituents : Introduce halogens (Cl, F) or trifluoromethyl groups at the pyrimidine 6-position to reduce CYP450-mediated oxidation .
- Azetidine Ring Rigidification : Replace the azetidine with a pyrrolidine to restrict conformational flexibility and improve plasma half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
